
1-Butane-d9-sulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butane-d9-sulfonyl Chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is used in various chemical reactions and research applications due to its unique properties. The presence of deuterium can influence reaction mechanisms and outcomes, making it valuable in scientific studies.
Métodos De Preparación
1-Butane-d9-sulfonyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-Butane-d9 with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve large-scale reactions using specialized equipment to handle the reagents and maintain the required conditions.
Análisis De Reacciones Químicas
1-Butane-d9-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding sulfides. The major products formed from these reactions depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Butane-d9-sulfonyl Chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: The compound is used in labeling studies to track the movement and interaction of molecules within biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butane-d9-sulfonyl Chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The deuterium atoms in the compound can influence the reaction kinetics and pathways, providing insights into reaction mechanisms. The molecular targets and pathways involved depend on the specific application and the nature of the reagents used.
Comparación Con Compuestos Similares
1-Butane-d9-sulfonyl Chloride can be compared with other sulfonyl chlorides, such as:
1-Butanesulfonyl Chloride: Similar in structure but without deuterium, leading to different reaction kinetics.
Methanesulfonyl Chloride: A smaller molecule with different reactivity and applications.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct properties and uses. The uniqueness of this compound lies in its deuterium content, which can significantly impact its chemical behavior and applications.
Propiedades
Fórmula molecular |
C4H9ClO2S |
|---|---|
Peso molecular |
165.69 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
Clave InChI |
WEDIIKBPDQQQJU-YNSOAAEFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)Cl |
SMILES canónico |
CCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


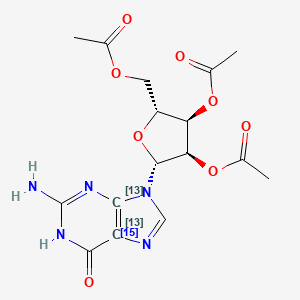

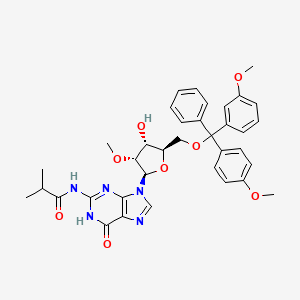

![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)

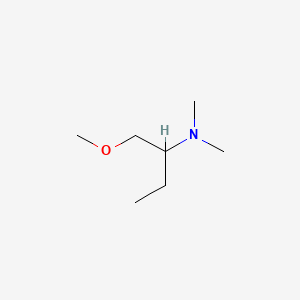
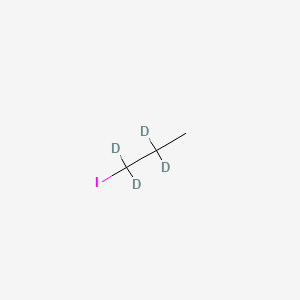
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
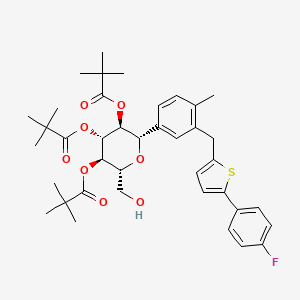
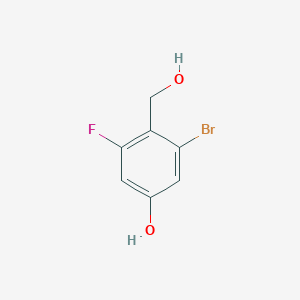
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)

